molecular formula C10H16O3 B14356007 5-[(Oxan-2-yl)methyl]oxolan-2-one CAS No. 93676-73-4

5-[(Oxan-2-yl)methyl]oxolan-2-one

Katalognummer: B14356007
CAS-Nummer: 93676-73-4
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: WRQVRHSDOIQQFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(Oxan-2-yl)methyl]oxolan-2-one is an organic compound with a unique structure that includes both oxane and oxolane rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Oxan-2-yl)methyl]oxolan-2-one typically involves the reaction of oxane derivatives with oxolane derivatives under controlled conditions. One common method is the ring-opening polymerization of oxane, followed by cyclization to form the oxolane ring. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(Oxan-2-yl)methyl]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

5-[(Oxan-2-yl)methyl]oxolan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-[(Oxan-2-yl)methyl]oxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butyrolactone: Shares a similar lactone structure but differs in the ring size and substituents.

    Tetrahydrofuran: Similar in having an oxolane ring but lacks the oxane moiety.

Uniqueness

5-[(Oxan-2-yl)methyl]oxolan-2-one is unique due to its dual ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Eigenschaften

CAS-Nummer

93676-73-4

Molekularformel

C10H16O3

Molekulargewicht

184.23 g/mol

IUPAC-Name

5-(oxan-2-ylmethyl)oxolan-2-one

InChI

InChI=1S/C10H16O3/c11-10-5-4-9(13-10)7-8-3-1-2-6-12-8/h8-9H,1-7H2

InChI-Schlüssel

WRQVRHSDOIQQFX-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)CC2CCC(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.